molecular formula C13H11F2NO B1434989 2,4-Difluoro-6-(2-methylphenoxy)aniline CAS No. 1553517-43-3

2,4-Difluoro-6-(2-methylphenoxy)aniline

Cat. No. B1434989
CAS RN: 1553517-43-3
M. Wt: 235.23 g/mol
InChI Key: ZWNULFNDNQEUQC-UHFFFAOYSA-N
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Description

“2,4-Difluoro-6-(2-methylphenoxy)aniline” is a chemical compound with the CAS Number: 1553517-43-3. It has a molecular weight of 235.23 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-difluoro-6-(o-tolyloxy)aniline . The InChI code for this compound is 1S/C13H11F2NO/c1-8-4-2-3-5-11(8)17-12-7-9(14)6-10(15)13(12)16/h2-7H,16H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Compounds similar to 2,4-Difluoro-6-(2-methylphenoxy)aniline have been synthesized and involved in various chemical reactions. For instance, 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomer react with carbonyl compounds and aniline to produce ethylenic derivatives and corresponding oxazaborins, highlighting the reactivity of such compounds in synthetic chemistry (Vanallan & Reynolds, 1969).

Insecticide Synthesis

  • Fluorinated anilines are precursors in the synthesis of insecticides, such as Novaluron. The process involves a series of reactions starting from chlorinated aniline derivatives, indicating the importance of such compounds in developing agricultural chemicals (Wen Zi-qiang, 2008).

Material Science

  • The fluorinated aniline derivatives have applications in material science, such as the synthesis of electrochromic materials. These materials change color upon electrical stimulation and have applications in displays, smart windows, and low-energy consumption devices. The specific functional groups and molecular structure play a crucial role in determining the properties of these materials (Li et al., 2017).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of fluorinated anilines are studied for their potential as bioisosteres, which can mimic the pharmacological properties of other functional groups while offering enhanced metabolic stability, bioavailability, or reduced toxicity. The difluoromethyl group, for example, is considered a lipophilic hydrogen bond donor and could be a bioisostere for hydroxyl, thiol, or amine groups (Zafrani et al., 2017).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H302 and H332, indicating that it may be harmful if swallowed or inhaled . The precautionary statements include P261, P264, P270, P271, P301+P312, P304+P340, P312, P330, and P501 .

properties

IUPAC Name

2,4-difluoro-6-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-4-2-3-5-11(8)17-12-7-9(14)6-10(15)13(12)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNULFNDNQEUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-(2-methylphenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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